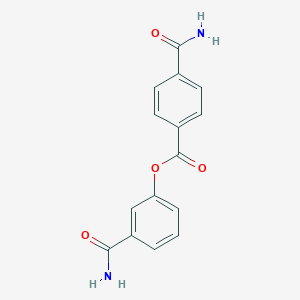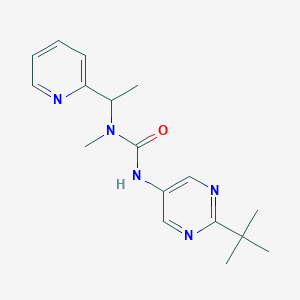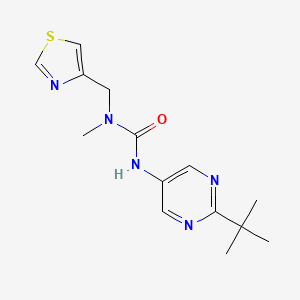
(3-Carbamoylphenyl) 4-carbamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Carbamoylphenyl) 4-carbamoylbenzoate is an organic compound that features both carbamoyl and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carbamoylphenyl) 4-carbamoylbenzoate typically involves the esterification of 3-carbamoylphenol with 4-carbamoylbenzoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(3-Carbamoylphenyl) 4-carbamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Nitro, bromo, or sulfonic acid derivatives, depending on the specific substitution reaction.
Scientific Research Applications
(3-Carbamoylphenyl) 4-carbamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Carbamoylphenyl) 4-carbamoylbenzoate involves its interaction with specific molecular targets. The carbamoyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can also participate in π-π interactions, further affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Phenylcarbamoylbenzoic acid derivatives: These compounds share structural similarities and may exhibit similar chemical and biological properties.
Carboxylic acids: Compounds with carboxylic acid groups that can undergo similar reactions and have comparable applications.
Uniqueness
(3-Carbamoylphenyl) 4-carbamoylbenzoate is unique due to the presence of both carbamoyl and benzoate groups, which provide a combination of properties that can be exploited in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a versatile compound in research and industry.
Properties
IUPAC Name |
(3-carbamoylphenyl) 4-carbamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c16-13(18)9-4-6-10(7-5-9)15(20)21-12-3-1-2-11(8-12)14(17)19/h1-8H,(H2,16,18)(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCERTBAHFCFYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-methoxypyridin-2-yl)-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7051781.png)
![N-[3-[(4-bromobenzoyl)amino]propyl]-N'-[3-(5-methyltetrazol-1-yl)phenyl]oxamide](/img/structure/B7051789.png)
![2-tert-butyl-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7051806.png)
![6-chloro-N-(1-cyclopropylethyl)-N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-7-sulfonamide](/img/structure/B7051820.png)
![1-cyclohexyl-2,5-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]pyrrole-3-carboxamide](/img/structure/B7051827.png)
![N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-2-(2,4-dimethylphenyl)sulfanylacetamide](/img/structure/B7051830.png)
![N-(furan-2-ylmethyl)-1-(2-imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7051835.png)

![tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate](/img/structure/B7051849.png)
![3-(2-Tert-butylpyrimidin-5-yl)-1-[1-(furan-2-yl)ethyl]-1-methylurea](/img/structure/B7051862.png)

![2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]propanamide](/img/structure/B7051870.png)
![3-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]cyclopentane-1-carbonitrile](/img/structure/B7051885.png)
![3-[(4-fluoro-1H-indol-2-yl)methyl]-7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7051892.png)
